Boc-(S)-2-Thienylglycine
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS number 40512-56-9 . It has a molecular weight of 257.31 and a molecular formula of C11H15NO4S .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.31 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .
Scientific Research Applications
Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group
Ehrlich-Rogozinski (1974) developed a quantitative method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, demonstrating a simple and rapid determination process, which could be relevant in the synthesis and analysis of compounds like (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid (Ehrlich-Rogozinski, 1974).
Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives
Shafi et al. (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives using (S)-2-amino-2-phenylacetic acid, indicating potential industrial applications. This research could provide insights into the utility of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in creating novel compounds with specific properties (Shafi, Rajesh, & Senthilkumar, 2021).
Cyclization of Acyl Radicals
Crich and Hao (1997) described the synthesis of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan, indicating the role of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in generating aryl radicals for the production of α-methylene cycloalkanones, a process significant for chemical synthesis (Crich & Hao, 1997).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Gao, Sanda, and Masuda (2003) focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. Their work provides a foundation for understanding the synthetic versatility and application potential of such compounds in material science (Gao, Sanda, & Masuda, 2003).
Electrochemical Sensor Applications
Cha et al. (2003) developed a DNA hybridization electrochemical sensor using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), demonstrating the potential of thiophene derivatives in biosensing applications. This could hint at the broader utility of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in the development of electrochemical sensors (Cha et al., 2003).
Safety and Hazards
The compound is labeled with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 , which provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJOXPICRIMCA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654628 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40512-56-9 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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